1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Procure CAS 1105232-58-3 to obtain a regiospecifically defined pyridazine-piperidine-4-carboxamide. Its unique ortho-methoxyphenyl substitution and pyridin-2-yl amide geometry directly influence target binding in NAMPT and JMJD6 inhibition, making it essential for generating reliable, reproducible SAR data. Do not substitute with generic analogs; only this exact regiochemistry ensures valid probe performance and consistent screening results.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1105232-58-3
Cat. No. B2813452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
CAS1105232-58-3
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C22H23N5O2/c1-29-19-7-3-2-6-17(19)18-9-10-21(26-25-18)27-14-11-16(12-15-27)22(28)24-20-8-4-5-13-23-20/h2-10,13,16H,11-12,14-15H2,1H3,(H,23,24,28)
InChIKeyRODXMTSFVMAUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 1105232-58-3): Chemical Identity and Structural Class


1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 1105232-58-3) is a synthetic small molecule (molecular formula C22H23N5O2, molecular weight 389.4 g/mol) belonging to the pyridazine-piperidine-4-carboxamide class . The compound features a 6-(2-methoxyphenyl)pyridazin-3-yl group linked to a piperidine-4-carboxamide bearing an N-(pyridin-2-yl) amide substituent. This scaffold places it within a family of heterocyclic carboxamides that have been investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and as ligands for epigenetic targets such as JMJD6 [1][2]. The ortho-methoxy substitution on the phenyl ring and the pyridin-2-yl carboxamide orientation are key structural features that distinguish this compound from its closest positional isomers and analogs.

Procurement Risks of Substituting 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide with Generic Analogs


Generic substitution within the pyridazine-piperidine-4-carboxamide class is not supported by evidence due to the sensitivity of biological target engagement to subtle structural variations. The position of the methoxy substituent on the phenyl ring (ortho vs. para) and the regiochemistry of the pyridyl amide attachment (2-yl vs. 4-yl) are known to influence hydrogen-bonding geometry, conformational preference, and binding-pocket complementarity in structurally related scaffolds [1]. For example, in the closely related JMJD6 inhibitor series based on N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine, even minor substituent changes on the phenyl ring led to significant shifts in binding affinity (KD ranging from sub-μM to >10 μM) [1]. Similarly, NAMPT inhibitor patents explicitly enumerate individual regioisomers as distinct chemical entities with independent biological profiles, indicating that pyridin-2-yl vs. pyridin-4-yl carboxamides are not interchangeable [2]. Procuring a generic analog without confirming identical substitution pattern and regiochemistry therefore carries a material risk of obtaining a compound with divergent target engagement, confounding SAR studies, or producing non-reproducible screening results.

Quantitative Differentiation Evidence for 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide vs. Closest Analogs


Ortho-Methoxy Phenyl Substitution: Structural Differentiation from Para-Methoxy Isomer

The target compound bears an ortho-methoxy group on the 6-phenyl ring of the pyridazine core, distinguishing it from the para-methoxy isomer 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide (CAS 1105217-49-9) . In pyridazine-based inhibitor scaffolds, the ortho-methoxy orientation can introduce intramolecular steric effects that alter the dihedral angle between the phenyl and pyridazine rings, potentially modifying the presentation of the heterocyclic core to biological targets relative to the para-substituted analog [1]. Published SAR from the structurally related JMJD6 inhibitor series (N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives) demonstrates that phenyl ring substitution position substantially affects binding: the lead compound A29 achieved a KD of 0.75 ± 0.08 μM for JMJD6, while compounds with alternative substitution patterns exhibited markedly weaker binding [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Pyridin-2-yl Carboxamide Regiochemistry: Differentiation from Pyridin-4-yl and Nicotinamide Analogs

The target compound features an N-(pyridin-2-yl) carboxamide, where the pyridine nitrogen is positioned ortho to the amide attachment point. This distinguishes it from the N-(pyridin-4-yl) analog (CAS 1105217-49-9) and the reversed nicotinamide variant N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide . The pyridin-2-yl orientation enables a distinct intramolecular hydrogen-bonding pattern: the pyridine nitrogen can act as a hydrogen-bond acceptor in proximity to the amide N–H, potentially stabilizing a pseudo-cyclic conformation that pre-organizes the ligand for target binding [1]. In contrast, the pyridin-4-yl analog presents the nitrogen in a para orientation incapable of forming this intramolecular interaction. The NAMPT inhibitor patent WO2013170115A1 explicitly claims individual pyridyl regioisomers as separate chemical entities, underscoring that biological activity is regiospecific [1].

Medicinal Chemistry Ligand Design Hydrogen-Bonding Geometry

Carboxylic Acid Precursor Availability Enables In-House Derivatization and SAR Expansion

The carboxylic acid precursor 1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1286697-25-3) is commercially available at 95% purity from suppliers such as AChemBlock, with catalog pricing at $340/250 mg, $870/1 g, and $2,615/5 g (as of listing date) . This precursor enables direct amide coupling with diverse amine building blocks to generate focused analog libraries while maintaining the core ortho-methoxyphenyl-pyridazine-piperidine scaffold . By contrast, many positional isomers and regioisomers lack readily available carboxylic acid precursors, limiting their utility as starting points for parallel SAR exploration. The availability of this precursor provides a practical procurement advantage for medicinal chemistry groups seeking to explore structure-activity relationships around the pyridin-2-yl amide moiety.

Synthetic Chemistry Lead Optimization Library Synthesis

NAMPT Inhibitor Class Membership: Scaffold Alignment with Patented Pharmacophore

The target compound falls within the generic structural scope of WO2013170115A1, which claims pyridazine and pyridine derivatives as NAMPT inhibitors [1]. The patent describes compounds of formula (IC) wherein a pyridazine or pyridine core is substituted with a carboxamide-bearing piperidine moiety — a pharmacophore directly matched by the target compound [1]. NAMPT (nicotinamide phosphoribosyltransferase) is the rate-limiting enzyme in NAD+ biosynthesis and is a validated oncology target; the reference inhibitor FK866 has demonstrated selective blockade of activated T-cell proliferation and efficacy in collagen-induced arthritis models [1]. While the specific IC50 of the target compound against NAMPT is not publicly disclosed, its structural alignment with the patented pharmacophore supports its use as a tool compound for NAMPT-related research, particularly in head-to-head comparisons with analogs bearing alternative aryl or heteroaryl substitutions at the pyridazine 6-position [1].

NAMPT Inhibition Cancer Metabolism NAD+ Biosynthesis

JMJD6 Epigenetic Target: Scaffold Relevance Supported by Structurally Related Inhibitor Series

A closely related compound series — N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives — has been published as JMJD6 inhibitors with quantitative binding and functional activity data [1]. The lead compound A29 demonstrated a KD of 0.75 ± 0.08 μM for JMJD6 binding, upregulated p53 and its downstream effectors p21 and PUMA, and exhibited anti-proliferative activity against breast cancer cell lines with IC50 < 3.0 μM [1]. In an MDA-MB-231 xenograft model, A29 achieved a tumor growth inhibition (TGI) value of 66.6% at 50 mg/kg i.p. [1]. While the target compound differs in two key aspects — it uses a piperidine-4-carboxamide rather than piperidine-3-amine linker, and bears a pyridin-2-yl amide rather than a free amine — it shares the identical 6-(2-methoxyphenyl)pyridazin-3-yl core motif, suggesting potential applicability to epigenetic target screening [1].

Epigenetics JMJD6 Inhibition Breast Cancer

Recommended Application Scenarios for 1-(6-(2-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide Based on Differentiated Evidence


NAMPT Inhibitor Screening and SAR Profiling Using Pyridazine-Piperidine-4-Carboxamide Scaffolds

The target compound aligns with the generic formula (IC) claimed in WO2013170115A1 for NAMPT inhibition [1]. Research groups investigating NAD+ metabolism in oncology or immunology can employ this compound as a tool to probe the contribution of the ortho-methoxyphenyl substituent and pyridin-2-yl carboxamide regiochemistry to NAMPT inhibitory potency. Head-to-head enzymatic assays comparing this compound against the unsubstituted phenyl analog (CAS 1105217-05-7) and the para-methoxy isomer (CAS 1105217-49-9) can quantify the impact of methoxy position on NAMPT IC50, generating proprietary SAR data [1].

Epigenetic Probe Development Targeting JMJD6 and Related JmjC-Domain Demethylases

Based on the published JMJD6 inhibitor series sharing the 6-(2-methoxyphenyl)pyridazine core (KD = 0.75 μM for lead compound A29, anti-proliferative IC50 < 3.0 μM) [2], this compound can serve as a starting point for developing probes with altered linker geometry. The piperidine-4-carboxamide linker in the target compound, combined with the pyridin-2-yl amide terminus, provides a distinct vector for target engagement compared to the piperidine-3-amine series, enabling exploration of complementary binding modes within the JMJD6 active site.

Focused Library Synthesis via Carboxylic Acid Precursor Derivatization

The commercially available carboxylic acid precursor (CAS 1286697-25-3, 95% purity, available from AChemBlock at $340/250mg) enables efficient parallel amide coupling with diverse amine building blocks. This supports rapid generation of analog libraries exploring the SAR of the terminal amide group while preserving the ortho-methoxyphenyl-pyridazine pharmacophore, facilitating lead optimization workflows without requiring de novo synthesis of the core scaffold.

Regioisomeric Selectivity Profiling in Kinase and Epigenetic Target Panels

The unique combination of ortho-methoxy substitution and pyridin-2-yl carboxamide regiochemistry makes this compound a valuable probe for assessing how subtle structural variations affect selectivity across kinase or epigenetic target panels. Direct comparison with the pyridin-4-yl regioisomer (CAS 1105217-49-9) and the nicotinamide variant can reveal target-specific preferences driven by intramolecular hydrogen-bonding geometry and conformational pre-organization, generating insights applicable to fragment-based drug design [1][2].

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